E6801

Description

Properties

CAS No. |

528859-04-3 |

|---|---|

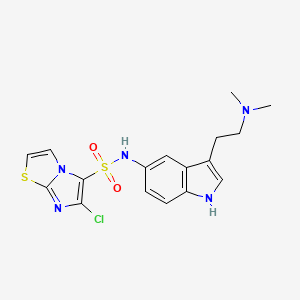

Molecular Formula |

C17H18ClN5O2S2 |

Molecular Weight |

423.9 g/mol |

IUPAC Name |

6-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide |

InChI |

InChI=1S/C17H18ClN5O2S2/c1-22(2)6-5-11-10-19-14-4-3-12(9-13(11)14)21-27(24,25)16-15(18)20-17-23(16)7-8-26-17/h3-4,7-10,19,21H,5-6H2,1-2H3 |

InChI Key |

RZAXUKVIIWUIOM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)NS(=O)(=O)C3=C(N=C4N3C=CS4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-CDI-ITS cpd 6-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)imidazo(2,1-b)thiazole-5-sulfonamide E-6801 |

Origin of Product |

United States |

Foundational & Exploratory

E6801: A Technical Guide to its Mechanism of Action in Memory Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6801 is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. Its pro-cognitive effects have been demonstrated in various preclinical models, positioning it as a compound of interest for the treatment of cognitive deficits. This technical guide provides an in-depth overview of the core mechanism of action of this compound in memory enhancement, focusing on its molecular interactions, downstream signaling cascades, and its influence on key neurotransmitter systems. The information presented herein is intended to support further research and drug development efforts in the field of cognitive enhancement.

Introduction

The 5-HT6 receptor has emerged as a promising target for the therapeutic intervention of cognitive disorders. This compound's unique pharmacological profile as a partial 5-HT6 receptor agonist offers a nuanced approach to modulating serotonergic signaling for cognitive enhancement. This document synthesizes the current understanding of this compound's mechanism of action, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Pharmacological Profile of this compound

This compound exhibits high affinity and functional activity at the 5-HT6 receptor. Its pharmacological parameters are summarized in the table below.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 7 nM (for human 5-HT6 receptor) | [1] |

| Functional Activity | Partial Agonist | [2] |

| cAMP Formation (Emax) | 120% over basal (rat 5-HT6 receptor) | [2] |

| cAMP Formation with Forskolin (Emax) | 250% over forskolin (rat 5-HT6 receptor) | [2] |

| Intrinsic Activity (human S267K 5-HT6 receptor) | 91% (compared to 5-HT) | [2] |

Core Mechanism of Action: Modulation of Cholinergic and Glutamatergic Neurotransmission

The primary mechanism through which this compound enhances memory is by modulating the cholinergic and glutamatergic neurotransmitter systems[3]. This modulation is not a direct action on cholinergic or glutamatergic receptors, but rather a downstream consequence of its agonistic activity at the 5-HT6 receptor.

Signaling Pathways

This compound, upon binding to the 5-HT6 receptor, initiates two primary intracellular signaling cascades:

-

Gs-Protein/cAMP Pathway: The 5-HT6 receptor is canonically coupled to a Gs stimulatory protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[4]. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), known to be involved in synaptic plasticity and memory formation.

-

Fyn-Tyrosine Kinase/ERK Pathway: The C-terminal region of the 5-HT6 receptor interacts with the Fyn-tyrosine kinase, a member of the Src family of non-receptor protein-tyrosine kinases[5]. Activation of the 5-HT6 receptor leads to the activation of Fyn, which subsequently triggers the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK)1/2[5]. The ERK pathway is a critical regulator of synaptic plasticity and memory consolidation.

-

mTOR Pathway Interaction: Evidence suggests a physical and functional interaction between the 5-HT6 receptor and the mammalian target of rapamycin (mTOR) pathway[6][7]. Activation of the 5-HT6 receptor can increase mTOR signaling, which plays a role in protein synthesis required for long-term memory[8].

Modulation of Neurotransmitter Release

The activation of these signaling pathways ultimately leads to the modulation of acetylcholine and glutamate release in brain regions critical for memory, such as the hippocampus and prefrontal cortex.

-

Cholinergic System: While 5-HT6 receptors are not located on cholinergic neurons, their activation is thought to indirectly increase acetylcholine release[3]. This may occur through the modulation of inhibitory GABAergic interneurons that synapse onto cholinergic neurons.

-

Glutamatergic System: Activation of 5-HT6 receptors has been shown to modulate glutamatergic transmission[9]. The precise mechanism by which this compound enhances glutamatergic signaling in the context of memory is still under investigation but may involve presynaptic mechanisms that facilitate glutamate release.

Preclinical Efficacy in Memory Models

The pro-cognitive effects of this compound have been demonstrated in rodent models of memory.

Novel Object Recognition Task

In the novel object recognition (NOR) task, this compound has been shown to improve recognition memory.

| Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |

| This compound | 1.25 - 10 | Dose-dependent increase in novel object exploration | [3] |

| This compound (sub-effective) + Donepezil (sub-effective) | 1 + 0.1 | Significant enhancement of object-recognition memory | [3] |

| This compound (sub-effective) + Memantine (sub-effective) | 1 + 5 | Significant enhancement of object-recognition memory | [3] |

Scopolamine-Induced Amnesia Model

This compound effectively reverses the memory deficits induced by the muscarinic antagonist scopolamine.

| Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |

| This compound | 2.5 and 5 | Reversal of scopolamine (0.5 mg/kg)-induced impairment in object recognition | [3] |

Detailed Experimental Protocols

Novel Object Recognition (NOR) Task

Objective: To assess recognition memory in rodents.

Apparatus:

-

A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

-

A variety of objects that are of similar size but differ in shape and texture (e.g., plastic blocks, metal cans). The objects should be heavy enough that the animals cannot displace them.

Procedure:

-

Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.

-

Familiarization (Training): On day 2, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.

-

Test Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 3-5 minutes). Exploration is defined as the rat's nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.

Data Analysis:

-

Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates a preference for the novel object and intact recognition memory.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of acetylcholine and glutamate in specific brain regions of freely moving rats following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) with a specific membrane length (e.g., 2-4 mm) and molecular weight cut-off.

-

A microinfusion pump.

-

Fraction collector.

-

HPLC system with electrochemical detection for acetylcholine and fluorescence detection for glutamate.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (or vehicle) systemically (e.g., i.p.).

-

Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.

-

Analysis: Analyze the dialysate samples for acetylcholine and glutamate concentrations using HPLC.

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the baseline average.

Conclusion

This compound enhances memory through a multifaceted mechanism initiated by its partial agonism at the 5-HT6 receptor. The subsequent activation of the Gs/cAMP and Fyn/ERK signaling pathways, and potentially the mTOR pathway, leads to a modulation of cholinergic and glutamatergic neurotransmission in key brain regions. The preclinical data strongly support the pro-cognitive potential of this compound and provide a solid foundation for further investigation into its therapeutic utility for cognitive disorders. This technical guide serves as a comprehensive resource for researchers aiming to build upon the existing knowledge of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The novel cellular mechanism of human 5-HT6 receptor through an interaction with Fyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to E6801: A Novel 5-HT6 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6801 (6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide) is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Chemical Properties

This compound was identified as a novel 5-HT6 receptor ligand with high affinity and agonist activity.[5] Its discovery has spurred research into the therapeutic potential of 5-HT6 receptor modulation for cognitive disorders.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide | [3] |

| CAS Number | 528859-04-3 | [3] |

| Chemical Formula | C17H18ClN5O2S2 | [3][6] |

| Molar Mass | 423.94 g/mol | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 176 °C (for the core sulfonamide intermediate) | [7] |

| Solubility | Information not publicly available. | |

| pKa | Information not publicly available. |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of the core scaffold, 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide, and related tryptamine derivatives have been described. The general approach involves the synthesis of the imidazo[2,1-b]thiazole core, followed by sulfonation and subsequent coupling with the appropriate tryptamine derivative.

Pharmacological Properties

This compound is a potent partial agonist at the 5-HT6 receptor.[3][4] Its mechanism of action is believed to involve the modulation of cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[3]

Pharmacodynamics

| Parameter | Value | Species | Assay | Reference |

| Ki | 2 nM | Human | Radioligand Binding Assay | [5] |

| EC50 | 6.5 nM | Human | cAMP Assay | [5] |

| Emax | 95.5% | Human | cAMP Assay | [5] |

In Vivo Efficacy

In animal models, this compound has demonstrated pro-cognitive effects. It has been shown to enhance recognition memory and reverse memory deficits induced by scopolamine in an object recognition task in rats.[3]

| Study Type | Animal Model | Dosing | Effect | Reference |

| Novel Object Recognition | Rat | 1.25-10 mg/kg, i.p. | Enhanced novel object exploration, indicative of memory enhancement. |

Key Experimental Protocols

5-HT6 Receptor-Mediated cAMP Signaling Assay

This assay is used to determine the functional activity of compounds at the 5-HT6 receptor, which is Gs-coupled and thus stimulates the production of cyclic AMP (cAMP) upon activation.[8]

Protocol Overview:

-

Cell Culture: HEK293 cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and incubated.

-

Compound Incubation: Cells are treated with varying concentrations of this compound or a reference agonist.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The concentration-response curve is plotted, and EC50 and Emax values are calculated.

Novel Object Recognition (NOR) Task in Rats

The NOR task is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rats to explore novel objects more than familiar ones.[1][2][9]

Protocol Overview:

-

Habituation: Rats are individually habituated to the testing arena for a set period over several days.

-

Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Test Phase (Trial 2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated to quantify memory, representing the proportion of time spent exploring the novel object relative to the total exploration time.

Signaling Pathway

Activation of the 5-HT6 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This signaling cascade is thought to modulate the activity of downstream effectors, ultimately influencing cholinergic and glutamatergic neurotransmission.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive function. Its high affinity and partial agonist activity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this receptor. Further research is warranted to fully elucidate its physicochemical properties and to develop a detailed, publicly available synthesis protocol. The experimental methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E-6801 - Wikipedia [en.wikipedia.org]

- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Positive Allosteric Modulators of AMPA Receptors on Glutamatergic Signaling Pathways: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "E6801" is not available in the public domain. This guide provides a comprehensive technical overview of the impact of positive allosteric modulators (PAMs) of AMPA receptors on glutamatergic signaling, using a representative compound, BRS-015, as a case study for quantitative data and experimental protocols.[1] This document is intended to serve as a framework for understanding the preclinical evaluation and mechanism of action of this class of molecules.

Introduction: The Glutamatergic System and the Role of AMPA Receptors

The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian central nervous system and plays a crucial role in synaptic plasticity, learning, and memory.[2][3][4] Glutamate exerts its effects through ionotropic and metabotropic receptors.[4][5] The ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission and are pivotal in the mechanisms underlying long-term potentiation (LTP), a cellular correlate of learning and memory.[3][6][7]

Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[5][8][9][10] Consequently, molecules that modulate AMPA receptor function are of significant interest as potential therapeutic agents.[3] Positive allosteric modulators of AMPA receptors are a class of compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing its function.[3] These modulators typically work by slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.[3][11]

This technical guide will delve into the impact of AMPA receptor PAMs on glutamatergic signaling pathways, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Mechanism of Action of AMPA Receptor Positive Allosteric Modulators

AMPA receptor PAMs enhance glutamatergic neurotransmission by modulating the kinetic properties of the AMPA receptor channel.[11] Upon binding of glutamate, the AMPA receptor channel opens, allowing the influx of cations and depolarization of the postsynaptic membrane.[4] This channel opening is transient, as the receptor rapidly enters a desensitized state in the continued presence of glutamate.[11]

PAMs bind to an allosteric site on the AMPA receptor complex, which can include transmembrane AMPA receptor regulatory proteins (TARPs) like stargazin.[1][11] This binding stabilizes the open conformation of the channel, leading to:

-

Slower Deactivation: The channel remains open for a longer duration after glutamate dissociates.[11]

-

Reduced Desensitization: The rate at which the receptor enters the desensitized state is decreased.[11]

The net effect is an amplification of the postsynaptic response to a given amount of presynaptically released glutamate, without direct activation of the receptor in the absence of the endogenous ligand.

Quantitative Analysis of the Effects of BRS-015 on Glutamatergic Signaling

BRS-015 is a novel small molecule that acts as a positive modulator of AMPA receptor signaling.[1] Preclinical studies using rat hippocampal slices have provided quantitative data on its efficacy.

| Parameter | Experimental Condition | Result | Reference |

| Glutamate-Evoked Currents in CA3 Pyramidal Neurons | Application of BRS-015 (100 µM) | 57.6 ± 15.2% increase in current amplitude (n=4, P=0.03) | [1] |

| Mossy Fiber Synaptic Transmission | Application of BRS-015 | Reversible enhancement of AMPA receptor-mediated signaling | [1] |

| Long-Term Potentiation (LTP) Induction | In the presence of BRS-015 | Facilitated induction of mossy fiber LTP | [1] |

| Magnitude of LTP | In the presence of BRS-015 | Smaller magnitude of potentiation compared to untreated slices | [1] |

| Paired-Pulse Ratio (PPR) | In the presence of BRS-015 | No significant change | [1] |

| Coefficient of Variation (CV-2) | In the presence of BRS-015 | No major change | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of AMPA receptor PAMs like BRS-015.

Electrophysiology in Hippocampal Slices

Objective: To measure the effect of the compound on synaptic transmission and plasticity (LTP).

Protocol:

-

Slice Preparation: Young adult rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in a submerged chamber containing aCSF saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 or CA3 region using a glass microelectrode. Synaptic responses are evoked by stimulating Schaffer collaterals or mossy fibers with a bipolar tungsten electrode.

-

Drug Application: A stable baseline of synaptic transmission is recorded for at least 20 minutes before the AMPA receptor PAM is bath-applied at the desired concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

-

Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope 30-40 minutes after HFS compared to the baseline.

Whole-Cell Patch-Clamp Recordings

Objective: To measure the effect of the compound on glutamate-evoked currents in individual neurons.

Protocol:

-

Slice Preparation and Incubation: As described in section 4.1.

-

Neuron Visualization: Pyramidal neurons in the CA1 or CA3 region are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution. Neurons are voltage-clamped at -70 mV.

-

Glutamate Application: L-glutamate is locally applied via a puff pipette positioned near the recorded neuron's dendritic tree.

-

Drug Application: The AMPA receptor PAM is bath-applied, and the amplitude and kinetics of the glutamate-evoked currents are measured before and after drug application.

-

Data Analysis: The peak amplitude, rise time, and decay time constant of the evoked currents are analyzed.

Visualization of Signaling Pathways and Experimental Workflows

Glutamatergic Synapse and AMPA Receptor Modulation

References

- 1. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Glutamatergic System to Develop Novel, Improved Therapeutics for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of endoplasmic reticulum stress in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel early-onset Alzheimer-associated genes influence risk through dysregulation of glutamate, immune activation, and intracell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Procognitive Effects of E6801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6801 is a potent and selective serotonin 6 (5-HT6) receptor agonist that has demonstrated significant procognitive effects in preclinical studies. This technical guide provides an in-depth overview of the core findings related to this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Introduction

The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex, making it a compelling target for the development of cognitive enhancers. While 5-HT6 receptor antagonists have been extensively studied for their procognitive properties, recent research has highlighted the potential of 5-HT6 receptor agonists in improving memory and cognition. This compound has emerged as a key compound in this class, demonstrating robust efficacy in animal models of cognitive function. This document serves as a comprehensive resource for understanding the pharmacology and procognitive profile of this compound.

Mechanism of Action

This compound exerts its procognitive effects through its agonist activity at the 5-HT6 receptor. The primary mechanism involves the modulation of multiple neurotransmitter systems, principally the cholinergic and glutamatergic pathways, which are critical for learning and memory processes.

Modulation of Cholinergic and Glutamatergic Neurotransmission

Activation of the 5-HT6 receptor by this compound is believed to disinhibit cholinergic and glutamatergic neurons.[1] This is thought to occur through the modulation of GABAergic interneurons.[2][3][4][5] 5-HT6 receptors are expressed on GABAergic interneurons, and their activation can lead to a reduction in GABA release. This, in turn, reduces the inhibitory tone on cholinergic and glutamatergic neurons, leading to their enhanced activity and subsequent improvement in cognitive function.

Data Presentation: Procognitive Effects of this compound

The procognitive effects of this compound have been primarily evaluated using the Novel Object Recognition (NOR) task in rats. This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.

Efficacy of this compound in the Novel Object Recognition Task

Data presented in the following tables are synthesized from published preclinical studies. Specific values are representative of findings and may vary between individual experiments.

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |

| Vehicle | - | 0.52 ± 0.04 | - |

| This compound | 1.25 | 0.65 ± 0.05 | < 0.05 |

| This compound | 2.5 | 0.72 ± 0.06 | < 0.01 |

| This compound | 5.0 | 0.78 ± 0.05 | < 0.01 |

| This compound | 10.0 | 0.75 ± 0.07 | < 0.01 |

Table 1: Dose-dependent effect of this compound on recognition memory in the NOR task. The discrimination index is calculated as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher index indicates better recognition memory.

Reversal of Scopolamine-Induced Amnesia

This compound has been shown to effectively reverse the cognitive deficits induced by the muscarinic receptor antagonist scopolamine, a common model of cholinergic dysfunction.

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine + Vehicle |

| Vehicle + Vehicle | - | 0.68 ± 0.05 | - |

| Scopolamine + Vehicle | 0.5 | 0.49 ± 0.03 | - |

| Scopolamine + this compound | 2.5 | 0.65 ± 0.06 | < 0.05 |

| Scopolamine + this compound | 5.0 | 0.70 ± 0.05 | < 0.01 |

Table 2: this compound reverses scopolamine-induced memory impairment in the NOR task.

Experimental Protocols

The following is a detailed methodology for the Novel Object Recognition (NOR) task as typically employed in the evaluation of procognitive compounds like this compound.

Animals

-

Species: Male Lister Hooded or Wistar rats.

-

Age: Adult (8-12 weeks old).

-

Housing: Group-housed (3-4 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.

Apparatus

-

Arena: A square open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of non-porous material (e.g., PVC or Plexiglas) to facilitate cleaning.

-

Objects: Two sets of three identical objects. The objects should be of similar size but differ in shape and texture. They should be heavy enough that the rats cannot displace them and made of a material that is easy to clean (e.g., glass, metal, or hard plastic).

Procedure

The NOR task consists of three phases: habituation, training (T1), and testing (T2).

-

Habituation:

-

On two consecutive days prior to the experiment, each rat is individually placed in the empty arena for 10 minutes to acclimate to the environment. This reduces anxiety and exploratory behavior not directed at the objects.

-

-

Training (T1):

-

On the training day, two identical objects (A1 and A2) are placed in two corners of the arena, approximately 10 cm from the walls.

-

Each rat is placed in the center of the arena and allowed to explore the objects for a fixed period (e.g., 5 minutes).

-

The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in contact with or directed towards the object at a distance of ≤ 2 cm. Sitting on the object is not considered exploration.

-

After the training session, the rat is returned to its home cage.

-

-

Testing (T2):

-

After a specific inter-trial interval (ITI) (e.g., 4 hours or 24 hours to assess long-term memory), the rat is returned to the same arena.

-

One of the familiar objects is replaced with a novel object (B), while the other familiar object (A3, identical to A1 and A2) remains in the same location. The location of the novel object is counterbalanced across animals.

-

The rat is allowed to explore the objects for a fixed period (e.g., 5 minutes).

-

The time spent exploring the familiar object (t_familiar) and the novel object (t_novel) is recorded.

-

Data Analysis

-

Discrimination Index (DI): Calculated as (t_novel - t_familiar) / (t_novel + t_familiar). A positive DI indicates a preference for the novel object and intact recognition memory.

-

Statistical Analysis: Data are typically analyzed using t-tests or ANOVA, followed by post-hoc tests to compare between treatment groups.

Signaling Pathways

The procognitive effects of this compound are initiated by its binding to and activation of the 5-HT6 receptor, a Gs-protein coupled receptor. This activation triggers a cascade of intracellular signaling events.

Canonical Gs-cAMP Pathway

Activation of the 5-HT6 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP).[6][7][8][9][10][11] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression related to synaptic plasticity and memory formation.

Figure 1: Canonical 5-HT6 Receptor Gs-cAMP Signaling Pathway.

Interaction with the mTOR Pathway

Recent evidence suggests that the 5-HT6 receptor can also signal through non-canonical pathways, including the mammalian target of rapamycin (mTOR) pathway.[1][12][13] The mTOR pathway is a crucial regulator of protein synthesis, which is essential for long-term memory consolidation. Activation of the 5-HT6 receptor has been shown to increase mTOR signaling.[12]

Figure 2: 5-HT6 Receptor-Mediated mTOR Signaling Pathway.

Proposed Integrated Signaling Workflow

The procognitive effects of this compound likely result from the integrated action of these signaling pathways, leading to the modulation of key neurotransmitter systems.

References

- 1. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT6 Receptors Control GABAergic Transmission and CA1 Pyramidal Cell Output of Dorsal Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conditions that alter intracellular cAMP levels affect expression of the cAMP phosphodiesterase gene in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced activation of cAMP-dependent protein kinase by rapid synthesis and degradation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A dual mechanism for regulating cAMP levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5‐HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia | EMBO Molecular Medicine [link.springer.com]

- 13. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of ALZ-801 (formerly Tramiprosate) in Alzheimer's Disease Research: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of ALZ-801, an investigational agent for Alzheimer's disease. It is important to note that searches for "E6801" in the context of Alzheimer's research did not yield specific results. However, the consistent appearance of information related to ALZ-801, a prominent drug candidate with a similar designation, suggests that "this compound" may be a typographical error or a less common internal identifier. This document will therefore focus on ALZ-801, a prodrug of tramiprosate, which has garnered significant interest in the scientific community for its potential as a disease-modifying therapy.[1]

ALZ-801 is an orally available small molecule that targets the formation of neurotoxic amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of ALZ-801's mechanism of action, a summary of its preclinical and clinical data, and a description of relevant experimental protocols.

Mechanism of Action

ALZ-801's therapeutic strategy is centered on inhibiting the aggregation of Aβ peptides, specifically Aβ42, into toxic soluble oligomers.[1][2] Unlike gamma-secretase inhibitors that block the production of all Aβ species, ALZ-801 is a gamma-secretase modulator (GSM) that allosterically modulates the enzyme's activity. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, while reducing the levels of the highly aggregation-prone Aβ42.[3]

The active moiety of ALZ-801, tramiprosate, is thought to envelop Aβ monomers, preventing them from misfolding and assembling into the soluble oligomers that are believed to be the primary neurotoxic species in Alzheimer's disease.[1] This upstream mechanism of action, preceding the formation of amyloid plaques, makes ALZ-801 a compelling candidate for early intervention.[2]

References

In-Depth Technical Guide to the Pharmacological Profile of E6801

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological properties of the research compound E6801. This compound is a potent and selective partial agonist for the serotonin 5-HT6 receptor, a G-protein coupled receptor primarily expressed in the central nervous system. This compound has demonstrated pro-cognitive effects in preclinical models, suggesting its potential as a therapeutic agent for cognitive disorders. This document synthesizes the available in vitro and in vivo data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Introduction to this compound

This compound, with the IUPAC name 6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide, is a research chemical identified as a partial agonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling pathway is implicated in various neuronal processes, and modulation of the 5-HT6 receptor has been a key area of interest for the development of treatments for cognitive deficits associated with neuropsychiatric and neurodegenerative diseases.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects primarily through its partial agonist activity at the 5-HT6 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin (5-HT). This modulation of the 5-HT6 receptor signaling pathway is believed to underlie its observed effects on cognitive function.[1] The mechanism of memory enhancement is thought to involve a combined modulation of cholinergic and glutamatergic neurotransmission.[1]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in cell-based assays measuring the functional consequence of 5-HT6 receptor activation, namely the production of cAMP.

Table 1: In Vitro Efficacy of this compound at the Rat 5-HT6 Receptor

| Ligand | Efficacy (Emax, % over basal) |

| 5-HT | 200% |

| This compound | 120% |

| E-6837 | 23% |

Data from Romero, G., et al. (2006). British Journal of Pharmacology, 148(8), 1133–1143.

Table 2: In Vitro Efficacy of this compound at the Constitutively Active Human S267K 5-HT6 Receptor

| Ligand | Efficacy (Emax, % over basal) |

| 5-HT | 97% |

| This compound | 91% |

| E-6837 | 100% |

| Ro 04-6790 | -33% |

| SB-271046 | -39% |

Data from Romero, G., et al. (2006). British Journal of Pharmacology, 148(8), 1133–1143.

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the pro-cognitive effects of this compound.

Table 3: In Vivo Effects of this compound in the Novel Object Recognition Task in Rats

| Treatment | Dose Range (mg/kg, i.p.) | Outcome |

| This compound | 1.25 - 10 | Significant, dose-dependent increase in novel object exploration, indicating memory enhancement. |

| This compound (in scopolamine-induced impairment) | 2.5 and 5 | Reversed scopolamine-induced impairment in object recognition. |

| E-6801 (co-administered with donepezil) | 1 (sub-effective dose) + 0.1 (sub-effective dose) | Significantly enhanced object-recognition memory. |

| E-6801 (co-administered with memantine) | 1 (sub-effective dose) + 5 (sub-effective dose) | Significantly enhanced object-recognition memory. |

Data from Kendall, I., et al. (2011). Psychopharmacology, 213(2-3), 413–430.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The exact details of the original studies may vary and could not be fully ascertained from the available literature.

In Vitro cAMP Functional Assay

Objective: To determine the functional activity of this compound at the 5-HT6 receptor by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the recombinant rat or human 5-HT6 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

This compound and other test compounds.

-

Serotonin (5-HT) as a reference agonist.

-

Forskolin (optional, to amplify the cAMP signal).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Culture: Maintain and passage the stable cell line according to standard cell culture techniques.

-

Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

-

Assay: a. Remove the cell culture medium from the wells. b. Add the assay buffer containing the test compounds to the respective wells. c. Incubate the plate at 37°C for a specified period (e.g., 30 minutes). d. If using forskolin, it can be co-incubated with the test compounds.

-

cAMP Measurement: a. Lyse the cells according to the cAMP assay kit protocol. b. Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.

-

Data Analysis: a. Generate dose-response curves by plotting the cAMP concentration against the log of the compound concentration. b. Calculate EC50 and Emax values using non-linear regression analysis (e.g., using GraphPad Prism).

In Vivo Novel Object Recognition (NOR) Task

Objective: To assess the effect of this compound on recognition memory in rats.

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar).

-

An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of non-porous material).

-

A set of identical objects for the familiarization phase (e.g., two identical plastic cubes).

-

A novel object for the test phase (e.g., a plastic pyramid of similar size but different shape and color).

-

This compound and vehicle control solution.

-

Scopolamine, donepezil, memantine (for interaction studies).

-

Video recording and analysis software.

Procedure:

-

Habituation: a. On day 1, allow each rat to freely explore the empty open-field arena for a set period (e.g., 10 minutes).

-

Drug Administration: a. Administer this compound or vehicle intraperitoneally (i.p.) at a specified time before the familiarization phase (e.g., 30 minutes).

-

Familiarization Phase (T1): a. Place two identical objects in opposite corners of the arena. b. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes). c. Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

-

Inter-Trial Interval (ITI): a. Return the rat to its home cage for a specified retention interval (e.g., 4 or 24 hours).

-

Test Phase (T2): a. Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals. b. Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes). c. Record the time spent exploring the familiar and the novel object.

-

Data Analysis: a. Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). b. A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one. c. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI between treatment groups.

Mandatory Visualizations

Caption: 5-HT6 Receptor Signaling Pathway Activated by this compound.

Caption: In Vitro cAMP Assay Experimental Workflow.

Caption: In Vivo Novel Object Recognition Experimental Workflow.

Limitations and Future Directions

Furthermore, detailed pharmacokinetic studies in various species are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This information is essential for designing further preclinical and potential clinical studies, including determining appropriate dosing regimens and assessing potential drug-drug interactions.

Future research should focus on obtaining a complete selectivity profile and conducting thorough pharmacokinetic and toxicological studies. Additionally, exploring the efficacy of this compound in a wider range of animal models of cognitive impairment would further elucidate its therapeutic potential.

Conclusion

This compound is a promising research compound with partial agonist activity at the 5-HT6 receptor. In vitro studies have confirmed its ability to modulate the cAMP signaling pathway, and in vivo studies in rats have demonstrated its potential to enhance recognition memory, particularly in models of cholinergic and glutamatergic deficits. The data presented in this technical guide provide a solid basis for further investigation into the therapeutic utility of this compound for cognitive disorders. However, a more complete characterization of its selectivity and pharmacokinetic properties is required to advance its development.

References

E6801 and its Effects on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6801 is a potent and selective partial agonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Preclinical studies have demonstrated the pro-cognitive effects of this compound, particularly in the domain of recognition memory. These effects are attributed to its modulation of both cholinergic and glutamatergic neurotransmission. While direct electrophysiological evidence of this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) is not extensively documented in publicly available literature, its mechanism of action through the 5-HT6 receptor strongly suggests an influence on the molecular cascades underlying synaptic plasticity. This technical guide synthesizes the current understanding of this compound, detailing its known effects, the experimental protocols used for its evaluation, and the hypothesized signaling pathways through which it may modulate synaptic plasticity.

Introduction to this compound

This compound, with the chemical name 6-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}imidazo[2,1-b][1][2]thiazole-5-sulfonamide, is a high-affinity partial agonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is a compelling target for cognitive enhancement due to its localization in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Both agonists and antagonists of the 5-HT6 receptor have shown promise in preclinical models of cognitive dysfunction, suggesting a complex regulatory role for this receptor in neuronal function.[3]

Effects on Recognition Memory: Quantitative Data

The primary evidence for the pro-cognitive effects of this compound comes from studies using the Novel Object Recognition (NOR) test in rats. This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. The data from these studies demonstrate that this compound can enhance recognition memory.

| Compound | Dose (mg/kg, i.p.) | Effect on Novel Object Exploration | Significance |

| This compound | 1.25-10 | Dose-dependent increase | Significant |

| Donepezil | 0.1-3 | Dose-dependent increase | Significant |

| Memantine | 5-20 | Dose-dependent increase | Significant |

| This compound (sub-effective dose) + Donepezil (sub-effective dose) | 1 + 0.1 | Synergistic increase | Significant |

| This compound (sub-effective dose) + Memantine (sub-effective dose) | 1 + 5 | Synergistic increase | Significant |

Table 1: Summary of quantitative data from the Novel Object Recognition test. Data synthesized from Kendall et al., 2011.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.

Objective: To evaluate the ability of a rodent to recognize a previously encountered object.

Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animal cannot displace them and should not have any innate rewarding or aversive properties.

Procedure:

-

Habituation: The animal is placed in the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment and reduce anxiety.

-

Familiarization Phase (Trial 1): Two identical objects (A and A) are placed in the arena. The animal is placed in the arena, typically at the midpoint of the wall opposite the objects, and allowed to freely explore for a set duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific period, which can range from minutes to 24 hours or more, depending on the memory phase being tested.

-

Test Phase (Trial 2): One of the familiar objects is replaced with a novel object (A and B). The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers the novel one.

In Vivo Hippocampal Long-Term Potentiation (LTP) Measurement (General Protocol)

Objective: To measure activity-dependent changes in synaptic strength in the hippocampus.

Procedure:

-

Animal Preparation: A rat is anesthetized and placed in a stereotaxic frame. A recording electrode is implanted in the stratum radiatum of the CA1 region of the hippocampus to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is implanted in the Schaffer collateral pathway (CA3 region).

-

Baseline Recording: Single-pulse electrical stimuli are delivered to the Schaffer collaterals at a low frequency (e.g., 0.033 Hz) to establish a stable baseline of fEPSP responses for at least 30 minutes.

-

Drug Administration: this compound or vehicle would be administered (e.g., intraperitoneally) at a specified time before LTP induction.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or a theta-burst stimulation (TBS) protocol is delivered to the Schaffer collaterals to induce LTP.

-

Post-Induction Recording: Single-pulse stimuli are resumed at the baseline frequency, and fEPSPs are recorded for at least 1-2 hours to monitor the potentiation of the synaptic response.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline. A sustained increase in the fEPSP slope after HFS or TBS indicates the induction of LTP.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound in Modulating Synaptic Plasticity

The following diagram illustrates the known and hypothesized signaling cascades initiated by the activation of the 5-HT6 receptor by an agonist like this compound, leading to the modulation of glutamatergic neurotransmission and synaptic plasticity. 5-HT6 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, to influence gene expression related to synaptic plasticity. Additionally, 5-HT6 receptors can interact with other signaling pathways, such as Fyn kinase and the mTOR pathway, which are also implicated in the regulation of synaptic strength.[5][6]

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow for the Novel Object Recognition (NOR) Test

The diagram below outlines the sequential steps involved in conducting the NOR test to evaluate the effect of a compound like this compound on recognition memory.

Caption: Experimental workflow for the NOR test.

Experimental Workflow for In Vivo Hippocampal LTP

This diagram illustrates the typical workflow for an in vivo LTP experiment designed to test the effects of a pharmacological agent.

Caption: Experimental workflow for in vivo LTP.

Conclusion and Future Directions

This compound is a promising pro-cognitive agent that acts as a partial agonist at the 5-HT6 receptor. Its ability to enhance recognition memory, likely through the modulation of cholinergic and glutamatergic systems, suggests a significant impact on synaptic plasticity. However, there is a clear need for further research to directly elucidate the effects of this compound on the fundamental mechanisms of synaptic plasticity, such as LTP and LTD, at the electrophysiological and molecular levels. Future studies employing in vivo and in vitro electrophysiology, combined with molecular analyses of downstream signaling pathways, will be crucial to fully understand the therapeutic potential of this compound and other 5-HT6 receptor modulators for cognitive disorders.

References

- 1. E-6801 - Wikipedia [en.wikipedia.org]

- 2. behaviorcloud.com [behaviorcloud.com]

- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for E6801 In Vivo Rodent Studies

These application notes provide detailed protocols for conducting in vivo studies in rodents to evaluate the efficacy of E6801, a partial 5-HT6 receptor agonist, in cognitive enhancement. The protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a partial agonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] It has been shown to enhance recognition memory in rodent models, suggesting its potential as a therapeutic agent for cognitive deficits.[1][2][3] The mechanism of action is believed to involve the modulation of both cholinergic and glutamatergic neurotransmission.[1][4] This document outlines the experimental protocols for evaluating this compound's pro-cognitive effects using the Novel Object Recognition (NOR) task in rats, including a model of cognitive deficit induced by scopolamine.

Data Presentation

The following table summarizes the quantitative data for this compound and scopolamine as reported in in vivo rodent studies.

| Compound | Animal Model | Dosing Route | Effective Dose Range | Effect | Reference |

| This compound | Rat | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | Enhanced novel object recognition memory. | [1] |

| This compound | Rat | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | Reversed scopolamine-induced memory impairment. | [1] |

| Scopolamine | Rat | Intraperitoneal (i.p.) | 0.5 mg/kg | Induced impairment in object recognition. | [1] |

| Scopolamine | Rat | Intraperitoneal (i.p.) | 0.2 - 1 mg/kg | Dose-dependent impairment in passive avoidance memory. | [5] |

Signaling Pathway of 5-HT6 Receptor

Activation of the 5-HT6 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is believed to underlie its effects on cognition. The pathway primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and other kinases. Additionally, the 5-HT6 receptor can modulate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway via Fyn tyrosine kinase and the mechanistic target of rapamycin (mTOR) pathway, which are crucial for synaptic plasticity and memory formation.[6][7][8][9][10][11][12][13]

Experimental Protocols

The following protocols are based on methodologies reported in the literature for assessing the effects of this compound on recognition memory in rats.[1]

Animal Model

-

Species: Male Wistar or Sprague-Dawley rats.

-

Age/Weight: Adult, weighing 250-300g at the start of the experiment.

-

Housing: Housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with ad libitum access to food and water. Animals should be allowed to acclimate to the housing facility for at least one week before the start of any experimental procedures.

Drug Preparation and Administration

-

This compound: Dissolve in a suitable vehicle, such as 0.5% methylcellulose in sterile water. Administer via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

-

Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. Administer via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

-

Vehicle Control: The vehicle used for the test compound (e.g., 0.5% methylcellulose or saline) should be administered to the control group.

Experimental Workflow: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Detailed Protocol for NOR Task:

-

Habituation:

-

Handle the rats for 5 minutes each day for 2-3 days leading up to the experiment to reduce stress.

-

On the day before training, allow each rat to explore the empty testing arena (e.g., a 50x50x50 cm open field) for 10 minutes.

-

-

Training (T1):

-

Administer this compound (e.g., 1.25, 2.5, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the training trial.

-

Place the rat in the arena, which now contains two identical objects (e.g., plastic blocks of the same shape and color), and allow it to explore freely for 5 minutes.

-

The time spent exploring each object is recorded. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose.

-

-

Inter-Trial Interval (ITI):

-

After the training trial, return the rat to its home cage.

-

The duration of the ITI can be varied to assess memory retention. A short ITI (e.g., 1 hour) is typically used as a control, while a longer ITI (e.g., 4 or 24 hours) is used to induce natural forgetting.

-

-

Testing (T2):

-

Place the rat back into the testing arena, which now contains one of the familiar objects from T1 and one novel object.

-

Allow the rat to explore freely for 5 minutes and record the time spent exploring each object.

-

The arena and objects should be cleaned with 70% ethanol between each animal to eliminate olfactory cues.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A DI significantly above zero indicates that the animal remembers the familiar object.

-

Protocol for Scopolamine-Induced Memory Deficit

This protocol is used to model cognitive deficits and to evaluate the potential of this compound to reverse these deficits.

-

Habituation and Training (T1):

-

Follow the same habituation and training procedures as described in the NOR task protocol. No drug is administered before T1 in this paradigm.

-

-

Drug Administration:

-

Immediately after T1, administer scopolamine (0.5 mg/kg, i.p.) to induce a memory deficit.

-

Administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle 30 minutes before the testing trial (T2).

-

-

Inter-Trial Interval (ITI):

-

A shorter ITI (e.g., 1-4 hours) is typically used in this model, as scopolamine is effective in inducing a deficit over shorter retention intervals.

-

-

Testing (T2) and Data Analysis:

-

Follow the same testing and data analysis procedures as described in the NOR task protocol.

-

A significant reduction in the DI in the scopolamine-treated group compared to the vehicle-treated control group confirms the induction of a memory deficit. An increase in the DI in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the deficit.

-

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in rodent models of cognition. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this and similar compounds. Researchers should always ensure that all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.

References

- 1. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 5-HT6 receptor agonism facilitates emotional learning [frontiersin.org]

- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats - Basic and Clinical Neuroscience [bcn.iums.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for E6801 Administration in Rat Cognitive Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6801 is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor. It has demonstrated pro-cognitive effects in preclinical rodent models, making it a compound of interest for research into cognitive enhancement and the treatment of cognitive deficits associated with neurological and psychiatric disorders. This compound is reported to enhance recognition memory through the combined modulation of cholinergic and glutamatergic neurotransmission.[1] This document provides detailed application notes and protocols for the administration of this compound in rat cognitive models, focusing on the widely used Novel Object Recognition (NOR) task.

Mechanism of Action

This compound exerts its effects by binding to and partially activating the 5-HT6 receptor. This receptor is primarily expressed in brain regions crucial for learning and memory, including the hippocampus and cortex. The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gs-alpha protein. Activation of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is believed to modulate the function of other neurotransmitter systems.

The pro-cognitive effects of this compound are attributed to its ability to modulate both cholinergic and glutamatergic systems. Evidence suggests that 5-HT6 receptor modulation can influence the release of acetylcholine and glutamate, key neurotransmitters in cognitive processes.[2][3] This modulation is thought to be indirect, potentially through the action of this compound on GABAergic interneurons which, in turn, regulate the activity of cholinergic and glutamatergic neurons.[4][5]

Data Presentation

This compound Efficacy in the Novel Object Recognition (NOR) Task in Rats

| Dose (mg/kg, i.p.) | Cognitive Effect | Reference |

| 1.25 - 10 | Significant, dose-dependent increase in novel object exploration, indicative of memory enhancement. | [1] |

| 1.0 (sub-effective dose) | When co-administered with sub-effective doses of donepezil (0.1 mg/kg) or memantine (5 mg/kg), significantly enhanced object-recognition memory. | [1] |

| 2.5 and 5.0 | Reversed scopolamine-induced (0.5 mg/kg) impairment in object recognition. | [1] |

Pharmacokinetic Parameters of Representative 5-HT Receptor Agonists in Rats

| Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 5-HT4 Agonist (DA-6886) | Oral | 10 | ~1.0 | ~200 | ~2.5 | 18.9 - 55.0 | [4][6][7] |

| 5-HT1A Agonist (8-OH-DPAT) | s.c. | 0.5 - 2.0 | - | - | - | - | [8] |

| Racemic Compound (VGB) | Oral | 50 | ~0.5 | ~68 | ~2.0 | - | [9] |

| Racemic Compound (Casodex) | Oral | 10 | 12 (R-enantiomer) | 3500 | 24 (R-enantiomer) | - | [10] |

Experimental Protocols

Protocol 1: Formulation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, 0.9% NaCl; or a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Syringes (1 mL)

-

Needles (25-27 gauge)

-

Male Sprague-Dawley or Wistar rats (250-300 g)

Procedure:

-

Preparation of this compound Solution:

-

Note: The exact vehicle for this compound used in published studies is not consistently detailed. A common approach for similar compounds is to first dissolve the substance in a small amount of an organic solvent like DMSO and then dilute it with a surfactant and saline.

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

In a sterile vial, dissolve the this compound powder in the appropriate volume of the chosen vehicle.

-

If using a co-solvent system, first dissolve this compound in DMSO, then add Tween 80, and finally bring to the final volume with sterile saline.

-

Vortex the solution thoroughly to ensure complete dissolution. A brief sonication may aid in solubilization.

-

The final injection volume should be between 1-2 mL/kg body weight.

-

-

Intraperitoneal (i.p.) Administration:

-

Gently restrain the rat, exposing the lower abdominal area.

-

The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the rat to its home cage.

-

Administer the injection 30-60 minutes prior to the start of the cognitive task, unless a different time point is determined by pharmacokinetic studies.

-

Protocol 2: Novel Object Recognition (NOR) Task

Materials:

-

Open field arena (e.g., 50 cm x 50 cm x 50 cm), made of a non-porous material for easy cleaning.

-

Two sets of identical objects (e.g., small plastic toys, metal cubes). Objects should be heavy enough that the rats cannot displace them.

-

A novel object, distinct from the familiar objects in shape, color, and texture.

-

Video recording and analysis software.

-

70% ethanol for cleaning.

Procedure:

-

Habituation (Day 1):

-

Place each rat individually into the empty open field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.[11]

-

This reduces anxiety and novelty-induced exploratory behavior during the testing phases.

-

-

Familiarization/Training Phase (Day 2):

-

Place two identical objects (F1 and F2) in opposite, symmetrical corners of the arena.

-

Place a rat into the arena, midway between the two objects, facing the wall.

-

Allow the rat to explore the objects for a set period, typically 3-5 minutes.[11][12]

-

Record the session for later analysis of the time spent exploring each object. Exploration is defined as the nose of the rat being within 2 cm of the object and oriented towards it.

-

After the session, return the rat to its home cage.

-

Clean the arena and objects thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

-

-

Test Phase (Day 2 or 3):

-

This phase is conducted after a specific inter-trial interval (ITI), which can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours).[11][13]

-

Replace one of the familiar objects with a novel object (N). The position of the novel object should be counterbalanced across animals.

-

Place the rat back into the arena and allow it to explore for 3-5 minutes.

-

Record the session and measure the time spent exploring the familiar object (F) and the novel object (N).

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total time exploring both objects)

-

A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.

-

Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound-treated group and a vehicle-treated control group.

-

Mandatory Visualizations

Experimental workflow for this compound administration in a Novel Object Recognition task.

References

- 1. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lack of localization of 5-HT6 receptors on cholinergic neurons: implication of multiple neurotransmitter systems in 5-HT6 receptor-mediated acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAergic interneurons excite neonatal hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hippocampal GABAergic Inhibitory Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. optically probing the spectrum of gabaergic effects in the epileptic hippocampus [aesnet.org]

- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective metabolism and pharmacokinetics of Casodex in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel object recognition task [bio-protocol.org]

Application Notes and Protocols for E6801 in Novel Object Recognition (NOR) Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing E6801, a potent 5-HT6 receptor agonist, in the novel object recognition (NOR) test. The NOR test is a widely used behavioral assay to assess learning and memory in rodents. This compound has demonstrated efficacy in enhancing recognition memory, making it a compound of interest for cognitive enhancement research.

Efficacy of this compound in the Novel Object Recognition Test

This compound has been shown to significantly improve recognition memory in rats. The compound produces a dose-dependent increase in the exploration of novel objects, which is indicative of enhanced memory.[1] The effective dose range has been established both for reversing natural forgetting and for counteracting chemically-induced memory deficits.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in the NOR test based on preclinical studies.

Table 1: this compound Dosage for Enhancement of Recognition Memory (Natural Forgetting Model)

| Animal Model | Administration Route | Effective Dose Range | Outcome |

| Rat | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg | Significant, dose-dependent increase in novel object exploration.[1] |

Table 2: this compound Dosage for Reversal of Scopolamine-Induced Memory Impairment

| Animal Model | Administration Route | Scopolamine Dosage | Effective this compound Dose Range | Outcome |